rac4-Hydroxy-9-cis-retinoicAcid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

All-trans-4-Hydroxy-Retinsäure: ist eine Retinoidverbindung, die aus All-trans-Retinsäure besteht, die einen Hydroxy-Substituenten an Position 4 am Cyclohexenylring trägt . Sie ist ein Metabolit von All-trans-Retinsäure, der durch die Cytochrom-P450-Isoformen CYP26A1, B1 und C1 gebildet wird . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen und wurde auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von All-trans-4-Hydroxy-Retinsäure beinhaltet typischerweise die Hydroxylierung von All-trans-Retinsäure. Dies kann durch enzymatische Reaktionen unter Verwendung von Cytochrom-P450-Isoformen erreicht werden . Die Reaktionsbedingungen umfassen oft das Vorhandensein von Kofaktoren und spezifische Reaktionstemperaturen, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von All-trans-4-Hydroxy-Retinsäure kann biotechnologische Ansätze beinhalten, bei denen gentechnisch veränderte Mikroorganismen verwendet werden, die die notwendigen Cytochrom-P450-Enzyme exprimieren. Dieses Verfahren ermöglicht eine großtechnische Produktion mit hoher Spezifität und Ausbeute.

Chemische Reaktionsanalyse

Arten von Reaktionen: All-trans-4-Hydroxy-Retinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxygruppe modifizieren, was zu verschiedenen Derivaten führt.

Substitution: Die Hydroxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff in Gegenwart von Katalysatoren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und oxidierte Derivate von All-trans-4-Hydroxy-Retinsäure .

Wissenschaftliche Forschungsanwendungen

Chemie: All-trans-4-Hydroxy-Retinsäure wird als Modellverbindung verwendet, um die Retinoidchemie und ihre Wechselwirkungen mit verschiedenen Reagenzien und Katalysatoren zu untersuchen.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre Rolle bei der Zelldifferenzierung, Proliferation und Apoptose untersucht. Sie wird auch verwendet, um die Stoffwechselwege von Retinoiden zu untersuchen .

Medizin: All-trans-4-Hydroxy-Retinsäure hat sich als potenziell wirksam bei der Behandlung verschiedener Krankheiten erwiesen, darunter akute Promyelozytenleukämie und bestimmte Hauterkrankungen. Sie wird auch auf ihre entzündungshemmenden und krebshemmenden Eigenschaften untersucht .

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Sie wird auch in der Formulierung von Hautpflegeprodukten eingesetzt, da sie positive Auswirkungen auf die Hautgesundheit hat .

Wirkmechanismus

All-trans-4-Hydroxy-Retinsäure übt ihre Wirkung aus, indem sie an Retinsäure-Rezeptoren (RARs) bindet, wobei sie eine geringere Affinität als andere All-trans-Retinsäure-Metaboliten aufweist . Sie reguliert die Genexpression durch Wechselwirkung mit Kernrezeptoren, die an Retinsäure-Response-Elemente (RAREs) gebunden sind . Zusätzlich induziert sie die Aktivierung mehrerer zellulärer Signalwege, darunter Stat-Proteine, Src-Familie-Kinasen, Crk-Proteine und Mitogen-aktivierte Proteinkinasen . Diese Verbindung hemmt das Zellwachstum, stoppt den Zellzyklus in der G1-Phase und induziert die Differenzierung von NB4-akuten Promyelozyten-Leukämie-Zellen .

Analyse Chemischer Reaktionen

Oxidation Reactions

9-cis-4-hydroxyretinoic acid undergoes enzymatic oxidation, primarily mediated by cytochrome P450 (CYP) isoforms, to form 4-oxo derivatives. The deuterium substitution at position 4 may alter reaction kinetics due to isotope effects.

Key Findings :

-

Oxidation at the 4-hydroxy group produces 9-cis-4-oxo-retinoic acid, a major metabolite observed in rat and human studies .

-

β-Oxidation shortens the polyene chain, generating volatile fragments (e.g., CO₂) through decarboxylation .

Reduction Reactions

The hydroxy group at position 4 can undergo reduction under specific conditions, though this pathway is less common than oxidation.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reduction of 4-hydroxy group | Sodium borohydride (NaBH₄) | 9-cis-retinoic acid derivatives |

Key Findings :

-

In vitro studies using NaBH₄ demonstrate reversible reduction of the 4-hydroxy group to form retinoic acid analogs.

-

Endogenous reduction is rare but observed in anaerobic bacterial systems .

Isomerization Reactions

The 9-cis configuration isomerizes to other geometric forms under light or thermal stress, altering biological activity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Photoisomerization | UV light, polar solvents | 13-cis, all-trans isomers | |

| Thermal isomerization | Elevated temperatures | Di-cis isomers |

Key Findings :

-

Isomerization to 13-cis and all-trans forms reduces binding affinity for retinoic acid receptors (RARs) .

-

Stability studies indicate that deuterium substitution slows isomerization rates by stabilizing the 9-cis conformation .

Conjugation Reactions

Phase II metabolism involves glucuronidation, enhancing water solubility for excretion.

| Reaction | Enzymes | Products | References |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases | 9-cis-4-hydroxyretinoyl-β-glucuronide |

Key Findings :

-

Glucuronidation occurs predominantly in the liver, with species-specific efficiency (higher in mice than rats) .

-

The deuterated form shows reduced conjugation rates due to steric effects .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Deuterated) | Major Metabolites | Biological Impact |

|---|---|---|---|

| Oxidation | 60–70% | 4-oxo derivatives | Reduced receptor binding |

| Reduction | 50–60% | Retinoic acid analogs | Limited bioactivity |

| Isomerization | 30–40% | 13-cis, all-trans isomers | Altered gene regulation |

| Glucuronidation | 40–50% | Glucuronides | Enhanced renal excretion |

Mechanistic Insights

-

Isotope Effects : Deuterium at position 4 stabilizes the hydroxy group, slowing oxidation and glucuronidation .

-

Enzymatic Specificity : CYP26A1 is the primary oxidase, while UGT2B7 mediates glucuronidation .

-

Metabolic Fate : Over 75% of administered rac4-Hydroxy-9-cis-retinoic Acid-d₃ is excreted unchanged in feces, with minor urinary metabolites .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

Rac4-Hydroxy-9-cis-retinoic Acid-d3 is structurally related to retinoids, which are known for their ability to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding affinity of this compound is significant for understanding its interactions within biological systems. Its unique hydroxylation at position 4 differentiates it from other retinoids, leading to distinct biological activities and potential therapeutic applications.

Chemistry

- Model Compound : Rac4-Hydroxy-9-cis-retinoic Acid-d3 serves as a model compound in retinoid chemistry to study interactions with various reagents and catalysts. Its structural characteristics allow researchers to investigate the reactivity and stability of similar compounds in synthetic pathways.

Biology

- Cellular Mechanisms : In biological studies, this compound is explored for its role in regulating cellular processes such as differentiation and apoptosis. Its effects on gene expression through RARs and RXRs are critical for understanding developmental biology and cancer research .

- Metabolic Pathways : Research has shown that rac4-Hydroxy-9-cis-retinoic Acid-d3 participates in metabolic pathways involving retinoids, providing insights into how these compounds influence cellular metabolism and health .

Medicine

- Cancer Treatment : The compound has demonstrated potential as a chemotherapeutic agent. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including promyelocytic leukemia and breast cancer models. The mechanism involves modulation of RAR and RXR activity, enhancing therapeutic outcomes compared to other retinoids .

- Dermatological Applications : Rac4-Hydroxy-9-cis-retinoic Acid-d3 is utilized in dermatology for treating skin conditions such as acne, psoriasis, and photoaging. Its efficacy in promoting skin health through topical applications has been established in clinical studies .

Industry

- Pharmaceutical Development : The pharmaceutical industry leverages rac4-Hydroxy-9-cis-retinoic Acid-d3 in drug formulation due to its beneficial effects on skin health and potential anti-cancer properties. It is being investigated for new therapeutic agents aimed at various diseases .

- Cosmetic Products : The compound's properties make it valuable in skincare formulations aimed at improving skin texture and reducing signs of aging. Its inclusion in cosmetic products reflects its versatility as a bioactive ingredient .

Case Studies

Wirkmechanismus

All-trans-4-hydroxy Retinoic Acid exerts its effects by binding to retinoic acid receptors (RARs) with a lower affinity than other all-trans-retinoic acid metabolites . It regulates gene transcription by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) . Additionally, it induces activation of several cellular pathways, including Stat-proteins, Src-family kinases, Crk-proteins, and Mitogen-activated protein kinases . This compound inhibits cell growth, halts the cell cycle in the G1 phase, and induces differentiation of NB4 acute promyelocytic leukemia cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

All-trans-Retinsäure (ATRA): Ein Metabolit von Vitamin A, bekannt für seine Rolle bei der Zelldifferenzierung und Proliferation.

4-Oxo-All-trans-Retinsäure: Ein weiterer Metabolit von All-trans-Retinsäure mit unterschiedlichen biologischen Aktivitäten.

13-cis-Retinsäure: Wird zur Behandlung schwerer Akne und bestimmter Krebsarten eingesetzt.

Einzigartigkeit: All-trans-4-Hydroxy-Retinsäure ist aufgrund ihrer spezifischen Hydroxylierung an Position 4 einzigartig, die ihr unterschiedliche biologische Aktivitäten und Wechselwirkungen mit Retinsäure-Rezeptoren verleiht. Ihre geringere Affinität zu RARs im Vergleich zu anderen Metaboliten ermöglicht eine unterschiedliche Regulation der Genexpression und zellulärer Signalwege .

Eigenschaften

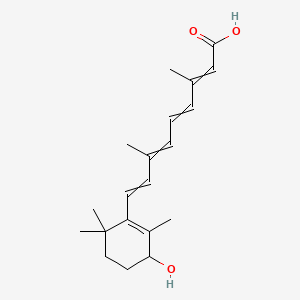

IUPAC Name |

9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.